N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a fused imidazo-pyridine ring system, which is a common motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with benzaldehyde derivatives under acidic conditions to form the imidazo[1,2-a]pyridine core . This is followed by further functionalization to introduce the benzylidene and methyl groups.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with various molecular targets. It can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylimidazo[1,2-a]pyridin-3-amine
- N-phenylimidazo[1,2-a]pyridin-3-amine
- 4-methylimidazo[1,2-a]pyridine
Uniqueness
N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown higher potency in certain biological assays, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H17N3 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
(E)-N-(5-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C21H17N3/c1-16-9-8-14-19-23-20(18-12-6-3-7-13-18)21(24(16)19)22-15-17-10-4-2-5-11-17/h2-15H,1H3/b22-15+ |
InChI Key |
ZCUUUBHEPGCVOQ-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC=CC2=NC(=C(N12)/N=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)N=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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